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molecular formula C8H7NO2 B8493630 3-Methyl-5-(2-furyl)-isoxazole

3-Methyl-5-(2-furyl)-isoxazole

Cat. No. B8493630
M. Wt: 149.15 g/mol
InChI Key: GZMCXJAUAOZFGF-UHFFFAOYSA-N
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Patent
US04670109

Procedure details

MS: M+ =149 (100); m/e: 120 (2), 106 (4), 95 (43), 82 (32), 66 (18), 52 (15), 39 (18).
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 43 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 32 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 18 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 15 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 18 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([CH2:7][CH2:8][CH:9]([CH3:11])C)[O:4][N:3]=1.CC1C=C(C(=CCCC)CC)[O:15]N=1>>[CH3:1][C:2]1[CH:6]=[C:5]([C:7]2[O:15][CH:11]=[CH:9][CH:8]=2)[O:4][N:3]=1

Inputs

Step One
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NOC(=C1)CCC(C)C
Step Three
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NOC(=C1)C(CC)=CCCC
Step Four
Name
( 43 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 32 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 18 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 15 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( 18 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=NOC(=C1)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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